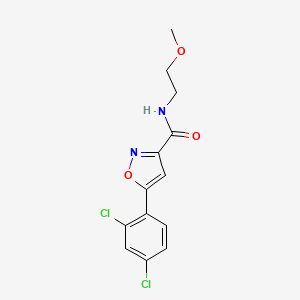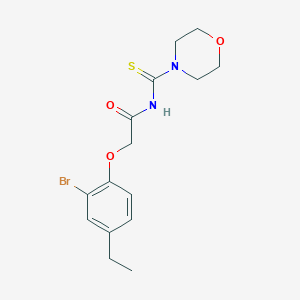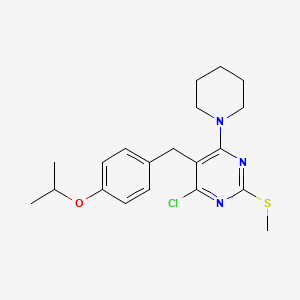
5-(2,4-dichlorophenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide
Overview
Description
Isoxazole carboxamides, including variants like 5-(2,4-dichlorophenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide, are of interest for their potential biological activities. These compounds belong to a class of chemicals known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and possibly insecticidal activities.
Synthesis Analysis
The synthesis of isoxazole carboxamides involves strategic chemical reactions, typically starting from precursors such as dimethyl isoxazole dicarboxylates. For example, a collection of isoxazole dicarboxamides was prepared by reacting dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate with different arylthiomethyl groups, followed by oxidation to yield the corresponding sulfonylmethyl derivatives (Yu et al., 2009). This method suggests a versatile approach to synthesizing various isoxazole carboxamide derivatives, potentially applicable to the target compound.
Molecular Structure Analysis
The molecular structure of isoxazole carboxamides can be elucidated using techniques such as X-ray crystallography and quantum chemical methods. For instance, studies have determined the crystal structures of related compounds, highlighting the planarity of the isoxazole ring and the conformation of substituents (Alaşalvar et al., 2014). These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions and Properties
Isoxazole carboxamides undergo various chemical reactions, including nucleophilic substitutions and cyclization, reflecting their chemical versatility. The reactivity can be influenced by the nature of the substituents on the isoxazole ring and the surrounding functional groups. For example, the introduction of arylthiomethyl groups leads to compounds with potential insecticidal activity, indicating the impact of chemical modifications on biological properties (Yu et al., 2009).
Scientific Research Applications
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide, a compound with diverse pharmacological actions, is utilized in managing gastrointestinal disorders. It affects the motility of the gastrointestinal tract, enhancing gastric emptying and intestinal transit. Its utility spans from facilitating diagnostic procedures in gastroenterology to managing postoperative nausea and vomiting. Despite its effectiveness, the side effects, particularly extrapyramidal reactions, limit its use in some patients (Pinder et al., 2012).
Antiglaucoma Carbonic Anhydrase Inhibitors
In the context of glaucoma management, carbonic anhydrase inhibitors (CAIs) represent a significant therapeutic option. Research and patents from 2007 to 2013 have focused on developing novel CAIs to better manage this condition, highlighting the continuous need for innovation in therapeutic approaches for glaucoma (Masini et al., 2013).
AMPK Activation by AICAr
AICAr is recognized for its AMPK-activating capabilities, influencing metabolism, exercise response, and cancer pathogenesis. While traditionally viewed through the lens of AMPK activation, AICAr's effects extend beyond this pathway, illustrating the complexity of biological responses to chemical compounds and the importance of understanding both AMPK-dependent and independent actions (Visnjic et al., 2021).
Chlorogenic Acid's Pharmacological Review
Chlorogenic Acid (CGA) is highlighted for its wide-ranging pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This review underlines CGA's potential in treating metabolic disorders and emphasizes the need for further research to exploit its benefits fully (Naveed et al., 2018).
Environmental Impact of 2,4-D Herbicide
The environmental and toxicological profiles of 2,4-D herbicide are examined, reflecting the broader concern of chemical impact on ecosystems and human health. This review captures the global research trends and identifies future directions for studying 2,4-D's ecological and health implications (Zuanazzi et al., 2020).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-methoxyethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-19-5-4-16-13(18)11-7-12(20-17-11)9-3-2-8(14)6-10(9)15/h2-3,6-7H,4-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQMDIAFHUKWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-(2-methoxyethyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)

![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)